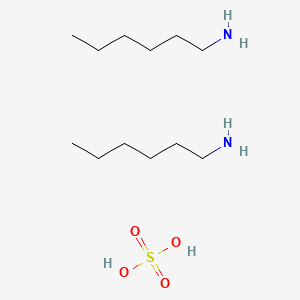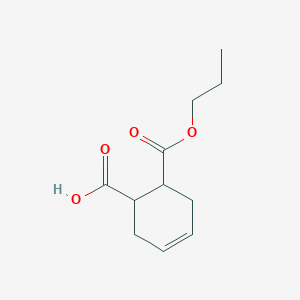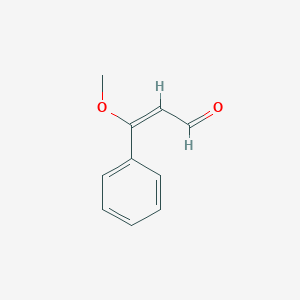![molecular formula C15H21N3O B14440945 N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide CAS No. 78305-04-1](/img/structure/B14440945.png)
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butyl group, a cyanoethyl group, and an acetamide group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide typically involves the reaction of 3-aminophenylacetamide with butyl bromide and 2-cyanoethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reactions. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or cyanoethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of corresponding oxides or carboxylic acids.
Reduction: Reduction can yield primary or secondary amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The cyanoethyl group may play a role in the binding affinity and specificity of the compound for its target.
Vergleich Mit ähnlichen Verbindungen
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}propanamide: This compound has a propanamide group instead of an acetamide group, which may affect its chemical reactivity and biological activity.
N-{3-[Butyl(2-cyanoethyl)amino]phenyl}butanamide: The presence of a butanamide group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78305-04-1 |
|---|---|
Molekularformel |
C15H21N3O |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
N-[3-[butyl(2-cyanoethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O/c1-3-4-10-18(11-6-9-16)15-8-5-7-14(12-15)17-13(2)19/h5,7-8,12H,3-4,6,10-11H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
MRKROQYXSKKDCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC#N)C1=CC=CC(=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline](/img/structure/B14440863.png)



![2-[(2-Methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14440878.png)





![6-chloro-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440920.png)



